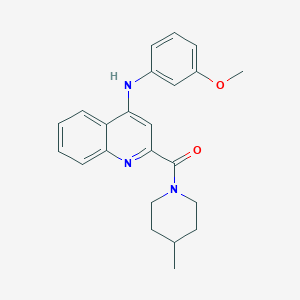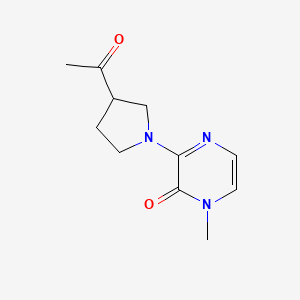![molecular formula C18H28Cl2N4O B3013874 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride CAS No. 1955499-34-9](/img/structure/B3013874.png)
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride" is a chemically synthesized molecule that appears to be related to pyrimidine derivatives, which are often explored for their potential pharmacological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is found in many pharmaceuticals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and starting materials. For instance, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved by converting commercially available 2,4-dichloro-5-fluoropyrimidine through four telescoped steps to yield the desired product in about 68% overall yield . This process is an economical alternative to other methods, such as the Mitsunobu-based synthesis. Similarly, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines involves cycloaddition followed by reductive opening of lactone-bridged adducts .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their conformation and reactivity. For example, the axial-equatorial conformational preferences of substituents in cis-fused bicyclic systems like cyclopenta[c]piperidines are opposite to those in monocyclic piperidine analogues . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with the piperidine ring exhibiting a chair conformation .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various nucleophiles can lead to the substitution of different functional groups. For instance, the reactivity of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine was studied, showing that the chlorine atom in the 4 position is replaced first, followed by the chlorine atom in the 2 position . This selective substitution allows for the synthesis of compounds with varying degrees of substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. For example, the antimicrobial activity of a series of pyridines, pyrimidinones, and oxazinones was evaluated, with some compounds showing good antibacterial and antifungal activities . The bioactivity of these compounds is often related to their ability to interact with biological targets, such as enzymes or receptors.
Scientific Research Applications
Antiviral Activity
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride and its analogs have demonstrated antiviral properties. For instance, certain carbocyclic analogues of 7-deazaguanosine, which are structurally related to this compound, have shown selective inhibitory activities against herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell cultures. These compounds, when administered to mice infected with HSV2, increased survival rates and prolonged mean survival time (Legraverend et al., 1985).
Synthesis and Chemical Properties
The compound has been involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. For example, a study demonstrated an efficient method for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides using 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst (Khashi et al., 2014).
Neurotropic Effects
A class of synthetic bicyclic pyrimidine compounds, related to 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride, demonstrated strong promotion of neurite outgrowth in neuroblastoma cell lines. These compounds have shown nerve growth factor (NGF)-like activity, being effective in cell cultures for promoting neuronal growth (Awaya et al., 1993).
Antibacterial Activity
Compounds structurally related to 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride have been synthesized and evaluated for their antibacterial activity. For instance, microwave-assisted synthesis of certain piperidine containing pyrimidine imines and thiazolidinones demonstrated significant antibacterial activity (Merugu et al., 2010).
Inhibition of STAT6
Some derivatives of 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride have been identified as potent inhibitors of Signal Transducers and Activators of Transcription 6 (STAT6), a transcription factor involved in the interleukin-4 signaling pathway. This inhibition suggests therapeutic potential for allergic conditions and asthma (Nagashima et al., 2009).
Future Directions
The compound has shown promising results in preclinical studies, demonstrating significant antiproliferative effects on breast cancer cell lines . Future research could focus on further evaluating its efficacy and safety in clinical trials, as well as exploring its potential use in treating other types of cancer.
properties
IUPAC Name |
7-cyclopentyl-5,6-dimethyl-4-piperidin-4-yloxypyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O.2ClH/c1-12-13(2)22(14-5-3-4-6-14)17-16(12)18(21-11-20-17)23-15-7-9-19-10-8-15;;/h11,14-15,19H,3-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDVARXQGSEYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)OC3CCNCC3)C4CCCC4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

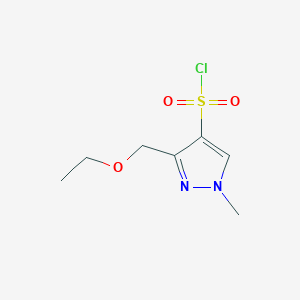

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)
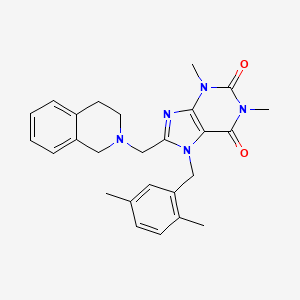
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)
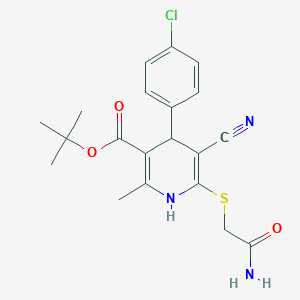
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)
